(R)-4-(3-Bromo-4-methoxy-benzyl)-3-methyl-morpholine
Description
“(R)-4-(3-Bromo-4-methoxy-benzyl)-3-methyl-morpholine” is a chiral morpholine derivative characterized by a 3-bromo-4-methoxy-substituted benzyl group attached to the nitrogen atom of a 3-methyl-morpholine ring. The compound’s stereochemistry (R-configuration) and structural features, including the bromine atom, methoxy group, and methyl substituent, influence its physicochemical and biological properties.
Properties
IUPAC Name |
(3R)-4-[(3-bromo-4-methoxyphenyl)methyl]-3-methylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-10-9-17-6-5-15(10)8-11-3-4-13(16-2)12(14)7-11/h3-4,7,10H,5-6,8-9H2,1-2H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENTUPKSFCNOIV-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CC2=CC(=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1CC2=CC(=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(3-Bromo-4-methoxy-benzyl)-3-methyl-morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-methoxybenzyl chloride and ®-3-methylmorpholine.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where the ®-3-methylmorpholine acts as a nucleophile and attacks the electrophilic carbon of the 3-bromo-4-methoxybenzyl chloride, resulting in the formation of ®-4-(3-Bromo-4-methoxy-benzyl)-3-methyl-morpholine.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions, and in the presence of a base like triethylamine to neutralize the hydrogen chloride formed during the reaction.
Industrial Production Methods
Industrial production of ®-4-(3-Bromo-4-methoxy-benzyl)-3-methyl-morpholine may involve optimization of the above synthetic route to achieve higher yields and purity. This can include:
Catalysts: Use of catalysts to enhance reaction rates.
Purification: Implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Scale-Up: Adapting the reaction conditions for large-scale production while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
®-4-(3-Bromo-4-methoxy-benzyl)-3-methyl-morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a methoxybenzyl-methylmorpholine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-(3-methoxybenzyl)-3-methylmorpholine-2-carboxylic acid.
Reduction: Formation of 4-(3-methoxybenzyl)-3-methylmorpholine.
Substitution: Formation of 4-(3-azido-4-methoxybenzyl)-3-methylmorpholine.
Scientific Research Applications
®-4-(3-Bromo-4-methoxy-benzyl)-3-methyl-morpholine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a building block in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-4-(3-Bromo-4-methoxy-benzyl)-3-methyl-morpholine involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Pathways Involved: The exact pathways can vary depending on the biological context, but may include pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between “(R)-4-(3-Bromo-4-methoxy-benzyl)-3-methyl-morpholine” and related compounds:
Detailed Analysis :
The 3-bromo-4-methoxybenzyl group distinguishes it from 3-Chlorophenmetrazine, which features a 3-chlorophenyl group. Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce metabolic clearance rates compared to chlorine .
Stereochemistry :
- The (R)-enantiomer may exhibit distinct biological activity compared to its (S)-counterpart or racemic mixtures. For example, enantioselective interactions with chiral receptors (e.g., dopamine or serotonin transporters) could lead to differences in potency or selectivity .
Salt Forms and Solubility :
- Unlike 3-Chlorophenmetrazine hydrochloride, the target compound is described as a free base. Hydrochloride salts generally improve aqueous solubility, suggesting that the target compound may require formulation adjustments for in vivo applications .
Synthetic Utility :
- The unmethylated analog (CAS 886-48-6) is marketed as a building block for drug discovery, while the target compound’s methyl and chiral features position it as a specialized intermediate for enantioselective synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
